REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:18]O>>[Br:1][C:2]1[C:3]([C:10]([O:12][CH3:18])=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The mixture was poured onto ice water
|
Type
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EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The DCM phase was washed with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.42 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |